molecular formula C16H21FN4O2S B2495079 N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 941985-39-3

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2495079
CAS No.: 941985-39-3
M. Wt: 352.43
InChI Key: NVAWVILZSLPUPQ-UHFFFAOYSA-N
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Description

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked diethylaminoethyl group and a 4-fluorobenzamide moiety. Its structure combines electron-deficient aromatic systems (oxadiazole, fluorobenzamide) with a tertiary amine side chain, which may enhance solubility and bioactivity.

Properties

IUPAC Name

N-[[5-[2-(diethylamino)ethylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S/c1-3-21(4-2)9-10-24-16-20-19-14(23-16)11-18-15(22)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAWVILZSLPUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring and subsequent functionalization. The compound's structure can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the IR spectrum reveals characteristic peaks corresponding to functional groups present in the molecule, while NMR provides insight into the molecular environment of hydrogen atoms.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted that similar oxadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The presence of the thioether group in the structure may enhance its interaction with bacterial cell walls or enzymes involved in cell wall synthesis.

Microorganism Activity Reference
E. coliInhibitory
S. aureusInhibitory

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Benzamide derivatives have been studied for their ability to inhibit various cancer cell lines. Specifically, compounds with similar oxadiazole moieties have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells . The mechanism is believed to involve the inhibition of key signaling pathways related to cell growth and survival.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

Several case studies have evaluated the biological activity of compounds similar to this compound:

  • Anticancer Efficacy : A study on a related benzamide derivative demonstrated significant tumor growth inhibition in xenograft models of human breast cancer . The treatment resulted in reduced tumor size and improved survival rates.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against various pathogens, confirming that modifications to the oxadiazole ring significantly enhanced antibacterial properties compared to parent compounds .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a diethylamino group, and a fluorobenzamide moiety. The synthesis typically involves multi-step reactions that may include the formation of the oxadiazole ring followed by substitution reactions to introduce the desired functional groups.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. Specific derivatives similar to N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide have demonstrated:

  • Inhibition Rates : Compounds have shown percent growth inhibition (PGI) against several cancer cell lines such as OVCAR-8 and HCT116 ranging from 50% to over 85% depending on the specific structure and substituents present .

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. Studies have shown that oxadiazole derivatives can be effective against various bacterial strains and fungi. For example:

  • Antibacterial Efficacy : Certain derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential .

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives included this compound. It was found to exhibit substantial cytotoxicity in vitro against several cancer cell lines with IC50 values lower than those of established chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of similar compounds where it was reported that modifications in the thiol group enhanced efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

The 1,3,4-oxadiazole ring in the target compound is critical for rigidity and π-stacking interactions. Analogues with thiadiazole or triazole cores demonstrate similar electronic profiles but differ in hydrogen-bonding capacity:

  • 1,2,4-Triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones): Triazoles exhibit tautomerism, influencing their binding modes in enzyme inhibition .

Table 1: Core Heterocycle Comparison

Compound Core Key Features Example Activity Reference
1,3,4-Oxadiazole Electron-deficient, rigid Antimicrobial (e.g., 2a, 2b)
1,3,4-Thiadiazole Higher lipophilicity Acetylcholinesterase inhibition
1,2,4-Triazole Tautomerism, hydrogen-bonding Enzyme inhibition

Substituent Effects on Bioactivity

Thioether-Linked Side Chains

The diethylaminoethyl group in the target compound contrasts with bulkier or aromatic substituents in analogues:

  • Piperidinyl-ethyl (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide): Increased steric bulk may enhance receptor binding but reduce solubility .
  • Phenoxyethyl (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide): Aromatic groups improve π-π interactions but may limit metabolic stability .

Table 2: Side Chain Comparison

Substituent Example Compound Impact on Properties Reference
Diethylaminoethyl Target compound Enhanced solubility, basicity N/A
Piperidinyl-ethyl Thiadiazole derivatives Steric bulk, enzyme inhibition
Benzofuran-thioethyl Benzofuran-oxadiazoles Antimicrobial activity
Aromatic Amide Groups

The 4-fluorobenzamide group in the target compound is compared to other aryl amides:

  • Furan-2-carboxamide (e.g., N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide): Furan’s oxygen atom may participate in hydrogen bonding .

Table 3: Aromatic Amide Comparison

Amide Group Example Compound Key Feature Reference
4-Fluorobenzamide Target compound Electrophilic, lipophilic N/A
Furan-2-carboxamide CAS 851862-20-9 Hydrogen-bonding capability
3-Chlorophenyl Benzofuran-oxadiazole derivatives Halogen-bonding potential

Key Research Findings on Analogues

  • Antimicrobial Activity : Benzofuran-oxadiazoles (e.g., 2a, 2b) showed potent activity against Gram-positive bacteria, attributed to their thioether-linked aromatic systems .
  • Enzyme Inhibition : Thiadiazole derivatives (e.g., 7a–7l) inhibited acetylcholinesterase (IC₅₀ = 0.8–12.4 µM), with piperidinyl-ethyl groups enhancing binding affinity .
  • Insecticidal Activity : Oxadiazole-furan carboxamides (e.g., a4, a5) acted as insect growth regulators via chitin synthesis inhibition .

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